molecular formula C38H55N5O9S B1682823 Vaniprevir CAS No. 923590-37-8

Vaniprevir

Katalognummer B1682823
CAS-Nummer: 923590-37-8
Molekulargewicht: 757.9 g/mol
InChI-Schlüssel: KUQWGLQLLVFLSM-ONAXAZCASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vaniprevir (MK-7009) is a macrocyclic hepatitis C virus (HCV) NS3/4A protease inhibitor . It has been used in trials studying the treatment and diagnostic of Hepatitis C, Chronic Hepatitis C, Hepatitis C, Chronic, Chronic Hepatitis C Infection, and Chronic Genotype 1 Hepatitis C Virus Infection .


Synthesis Analysis

The synthesis of Vaniprevir involves a key step of constructing a macrocycle (91% yield) via ring-closing metathesis (RCM). The RCM reaction could be conducted at high concentration (0.13 M) on a 100 g scale .


Molecular Structure Analysis

Vaniprevir has a molecular formula of C38H55N5O9S, with an average mass of 757.936 Da and a monoisotopic mass of 757.372070 Da . It belongs to the class of organic compounds known as cyclic peptides .


Chemical Reactions Analysis

The key chemical reaction in the synthesis of Vaniprevir is the construction of the macrocycle via ring-closing metathesis (RCM). This reaction was conducted at high concentration (0.13 M) on a 100 g scale .


Physical And Chemical Properties Analysis

Vaniprevir appears as a white powder . It has a molecular formula of C38H55N5O9S, with an average mass of 757.936 Da and a monoisotopic mass of 757.372070 Da .

Wissenschaftliche Forschungsanwendungen

Antiviral Activity and Efficacy

Vaniprevir has shown potent antiviral activity against Hepatitis C virus (HCV), particularly in patients with HCV genotype 1 infection. It acts as a competitive inhibitor of the HCV NS3/4A protease, crucial for viral replication. Studies have documented a rapid decline in HCV RNA levels in patients treated with Vaniprevir, indicating its potent antiviral efficacy. The decline in viral load was dose-dependent, showcasing a direct correlation between the administered dose and the observed antiviral effect (Lawitz et al., 2013).

Combination Therapy

Vaniprevir's effectiveness is not only observed in monotherapy but also when used in combination with other antiviral agents. Combining Vaniprevir with pegylated interferon alpha-2a and ribavirin has shown significant improvements in virologic response rates. This combination therapy has been a subject of various studies, yielding promising results in treating HCV infection, especially for patients who had not responded to previous treatments (Manns et al., 2012).

Pharmacokinetics and Safety

Understanding the pharmacokinetics of Vaniprevir is crucial for optimizing its use in clinical settings. Studies assessing the pharmacokinetics of Vaniprevir have reported that the drug is generally well-tolerated, with no serious adverse events reported during the study durations. These studies provide valuable insights into the dosing and administration of Vaniprevir, ensuring both efficacy and safety for the patients (Caro et al., 2017).

Efficacy in Special Populations

Vaniprevir's efficacy extends to various patient populations, including those who have failed previous treatments and those with different stages of liver disease. Studies have specifically investigated its use in patients with prior unsuccessful treatments, showcasing its potential to serve as a valuable therapeutic option for this challenging patient cohort (Lawitz et al., 2013).

Resistance Profile and Mechanism of Action

Understanding the resistance profile of Vaniprevir is essential for its effective use in clinical practice. Research has shown that Vaniprevir, in combination with other antiviral agents, can lead to complete eradication of HCV without increasing interferon-stimulated genes (ISGs) expression. This suggests a non-ISG-mediated mechanism of HCV elimination, providing a potential alternative therapy for chronic hepatitis C (Uchida et al., 2016).

Safety And Hazards

Vaniprevir may cause damage to organs through prolonged or repeated exposure . It is recommended not to breathe its dust . In case of inhalation, skin contact, eye contact, or swallowing, medical attention should be sought .

Eigenschaften

IUPAC Name

(1R,21S,24S)-21-tert-butyl-N-[(1R,2R)-1-(cyclopropylsulfonylcarbamoyl)-2-ethylcyclopropyl]-16,16-dimethyl-3,19,22-trioxo-2,18-dioxa-4,20,23-triazatetracyclo[21.2.1.14,7.06,11]heptacosa-6(11),7,9-triene-24-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H55N5O9S/c1-7-25-18-38(25,33(46)41-53(49,50)27-14-15-27)40-31(44)29-17-26-20-43(29)32(45)30(36(2,3)4)39-34(47)51-22-37(5,6)16-9-8-11-23-12-10-13-24-19-42(21-28(23)24)35(48)52-26/h10,12-13,25-27,29-30H,7-9,11,14-22H2,1-6H3,(H,39,47)(H,40,44)(H,41,46)/t25-,26-,29+,30-,38-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUQWGLQLLVFLSM-ONAXAZCASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC1(C(=O)NS(=O)(=O)C2CC2)NC(=O)C3CC4CN3C(=O)C(NC(=O)OCC(CCCCC5=C6CN(CC6=CC=C5)C(=O)O4)(C)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1C[C@@]1(C(=O)NS(=O)(=O)C2CC2)NC(=O)[C@@H]3C[C@@H]4CN3C(=O)[C@@H](NC(=O)OCC(CCCCC5=C6CN(CC6=CC=C5)C(=O)O4)(C)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H55N5O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201029738
Record name Vaniprevir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201029738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

757.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vaniprevir

CAS RN

923590-37-8
Record name Vaniprevir
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=923590-37-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vaniprevir [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0923590378
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vaniprevir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11929
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Vaniprevir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201029738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 923590-37-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VANIPREVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CV3X74AO1H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Vaniprevir
Reactant of Route 2
Reactant of Route 2
Vaniprevir
Reactant of Route 3
Reactant of Route 3
Vaniprevir
Reactant of Route 4
Reactant of Route 4
Vaniprevir
Reactant of Route 5
Vaniprevir
Reactant of Route 6
Vaniprevir

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.